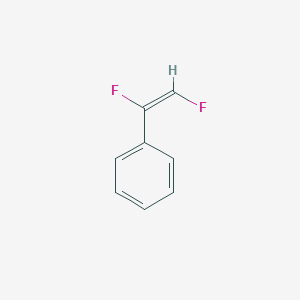
(E)-1,2-Difluoroethenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1,2-Difluoroethenylbenzene is an organic compound characterized by the presence of a benzene ring substituted with a difluoroethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-Difluoroethenylbenzene typically involves the reaction of benzene with a difluoroethenyl precursor under specific conditions. One common method is the dehydrofluorination of 1,2-difluoroethane in the presence of a strong base, such as potassium tert-butoxide, followed by a coupling reaction with benzene. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient catalytic processes. Catalysts such as palladium or nickel complexes can be employed to facilitate the coupling reaction between benzene and difluoroethene derivatives. These methods are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions: (E)-1,2-Difluoroethenylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of difluoroacetophenone.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of 1,2-difluoroethylbenzene.
Substitution: Nucleophilic substitution reactions can occur at the difluoroethenyl group, where nucleophiles such as amines or thiols replace one or both fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium catalyst (Pd/C)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed:
Oxidation: Difluoroacetophenone
Reduction: 1,2-Difluoroethylbenzene
Substitution: Various substituted ethenylbenzenes depending on the nucleophile used
Aplicaciones Científicas De Investigación
(E)-1,2-Difluoroethenylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated organic compounds.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving fluorinated substrates.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceuticals with fluorinated functional groups.
Industry: It is utilized in the production of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which (E)-1,2-Difluoroethenylbenzene exerts its effects involves interactions with molecular targets through its difluoroethenyl group. The presence of fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical transformations. The molecular pathways involved include nucleophilic attack on the difluoroethenyl group and subsequent formation of new chemical bonds.
Comparación Con Compuestos Similares
- 1,2-Dichloroethenylbenzene
- 1,2-Dibromoethenylbenzene
- 1,2-Diiodoethenylbenzene
Comparison: (E)-1,2-Difluoroethenylbenzene is unique due to the presence of fluorine atoms, which impart distinct electronic and steric effects compared to other halogenated ethenylbenzenes. Fluorine atoms are highly electronegative, leading to increased stability and reactivity. This makes this compound particularly valuable in applications requiring high chemical resistance and specific reactivity patterns.
Propiedades
Fórmula molecular |
C8H6F2 |
|---|---|
Peso molecular |
140.13 g/mol |
Nombre IUPAC |
[(E)-1,2-difluoroethenyl]benzene |
InChI |
InChI=1S/C8H6F2/c9-6-8(10)7-4-2-1-3-5-7/h1-6H/b8-6+ |
Clave InChI |
MRYRJRWSHBRIDR-SOFGYWHQSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C(=C\F)/F |
SMILES canónico |
C1=CC=C(C=C1)C(=CF)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



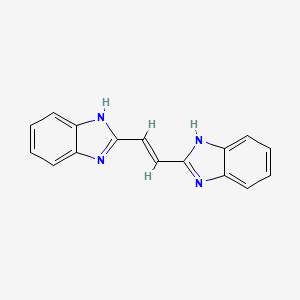
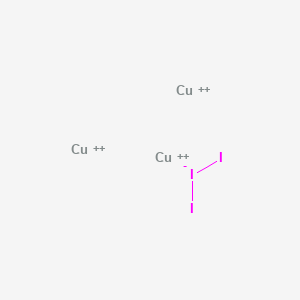

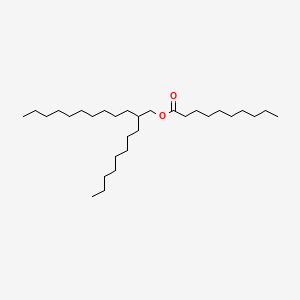
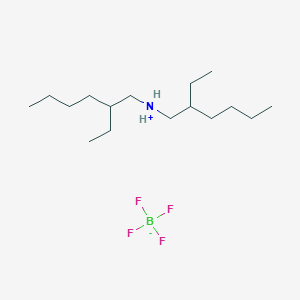

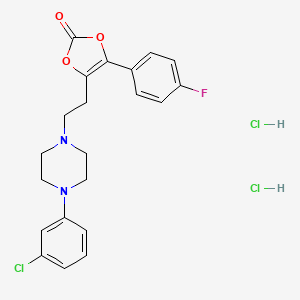


![[(3R,3aS,6S,6aR)-3-diphenylphosphanyl-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl]-diphenylphosphane](/img/structure/B13778080.png)
![Benzonitrile, 4-chloro-2-[[4-[(2-hydroxyethyl)amino]-2-methylphenyl]azo]-](/img/structure/B13778082.png)
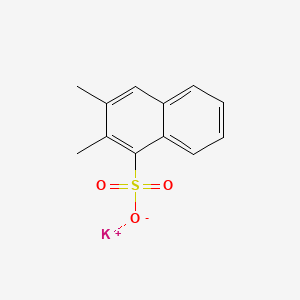
![[3-(Isoquinolin-1-yl)phenyl]methanol](/img/structure/B13778091.png)
